1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol
Description
The compound 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol is a heterocyclic molecule featuring a piperazine core linked to a thiophene-substituted pyrazole carbonyl group and a thiophene-containing ethanol chain.
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-15(17-4-2-10-26-17)12-21-5-7-22(8-6-21)18(24)14-11-13(19-20-14)16-3-1-9-25-16/h1-4,9-11,15,23H,5-8,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLDANWAUNRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=NNC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:
Formation of the piperazine derivative: This can be achieved by reacting piperazine with an appropriate thiophene derivative under controlled conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Coupling reaction: The final step involves coupling the piperazine derivative with the pyrazole ring, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol: can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Molecular weight inferred from structurally closest analog (E687-0520, ).
Key Observations:
Hydroxyl vs. Ketone Groups: The target compound’s ethanol chain (vs. ketone in E687-0520 or propanone in 6c) may confer higher solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Thiophene vs.
Piperazine Modifications : The piperazine-carbonyl linkage in the target compound mirrors bioactive arylpiperazines (e.g., Compound 21), which often exhibit CNS activity due to dopamine/serotonin receptor interactions .
Synthetic Feasibility : Analogous compounds (e.g., 6c, 8c) are synthesized via nucleophilic substitution or reduction (NaBH₄), suggesting feasible routes for the target compound .
Biological Activity
The compound 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound consists of a thiophene ring, a pyrazole moiety, and a piperazine group, which contribute to its unique biological properties. The molecular formula is , and it has an average molecular weight of 378.48 g/mol.
1. Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives similar to the target compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Studies involving similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. Notably, modifications in the piperazine moiety enhanced the antimicrobial properties, indicating that structural variations can significantly influence biological activity .
3. Anticancer Potential
Preliminary studies have indicated that compounds with similar scaffolds exhibit cytotoxic effects against cancer cell lines. For example, certain pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that the target compound may also possess anticancer properties .
The biological activity of 1-(thiophen-2-yl)-2-{4-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}ethan-1-ol can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit pathways leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
Case Studies
Q & A
Q. What synthetic methodologies are recommended for preparing derivatives of thiophene-pyrazole-piperazine hybrids?
Answer:
- Key Steps :
- Intermediate Synthesis : Use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for coupling reactions involving thiophene derivatives and piperazine analogs. Reaction conditions: 70–80°C, 1 hour, monitored via TLC .
- Heterocycle Formation : For pyrazole ring closure, employ hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). Purify via recrystallization in ethanol or water .
- Functionalization : Introduce carbonyl groups via acyl chloride reactions in non-polar solvents (e.g., chloroform) with triethylamine as a base .
Q. How can structural confirmation of this compound and its intermediates be achieved?
Answer:
- Analytical Workflow :
- IR Spectroscopy : Identify characteristic peaks for thiophene (C–S stretch: 650–750 cm⁻¹), pyrazole (N–H bend: 1500–1600 cm⁻¹), and hydroxyl groups (O–H stretch: 3200–3600 cm⁻¹) .
- NMR : Use NMR to resolve thiophene protons (δ 6.8–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). NMR confirms carbonyl carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₂₂H₂₂N₄O₂S₂) .
Q. What techniques ensure reaction completion and purity during synthesis?
Answer:
- Monitoring :
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for polarity-based separation.
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water gradient) to quantify purity (>95% area under the curve) .
- Purification : Column chromatography (silica gel) or recrystallization in water/ethanol mixtures .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
Answer:
- Methods :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess stability .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using descriptors like logP and HOMO-LUMO gaps .
Q. What crystallographic strategies resolve structural ambiguities in thiophene-containing heterocycles?
Answer:
Q. How to address contradictions in biological activity data across studies?
Answer:
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity using CLSI guidelines).
- Cellular Context : Compare cytotoxicity (MTT assay) across cell lines (e.g., HeLa vs. HEK293) to assess tissue-specific effects .
- Metabolic Stability : Use liver microsome assays to evaluate phase I/II metabolism, which may explain discrepancies in in vivo vs. in vitro activity .
Q. What strategies enhance the compound’s pharmacokinetic profile?
Answer:
- Approaches :
- Solubility : Introduce polar groups (e.g., hydroxyls) or formulate as a cyclodextrin inclusion complex .
- Metabolic Resistance : Replace labile methyl groups with fluorine atoms to block CYP450 oxidation .
- Permeability : Use Caco-2 cell monolayers to assess logP (optimal range: 2–3.5) and P-gp efflux ratios .
Q. How to design SAR studies for thiophene-pyrazole hybrids?
Answer:
- Design Framework :
- Core Modifications : Vary piperazine substituents (e.g., methyl vs. benzyl) to probe steric effects.
- Bioisosteres : Replace thiophene with furan or pyrrole to assess electronic impacts on receptor binding .
- Activity Cliffs : Synthesize analogs with incremental changes (e.g., -NO₂ vs. -OCH₃) and correlate with IC₅₀ values in dose-response assays .
Methodological Considerations
Q. Reproducibility Challenges in Heterogeneous Catalysis
Q. Data Interpretation in Multi-step Syntheses
- Best Practices :
- Intermediate Tracking : Assign NMR peaks iteratively to avoid misassignment of overlapping signals .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidized thiophenes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
